7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline: is a heterocyclic compound that features a quinoline core with two chlorine atoms and a dioxolo ring fused to it
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the chlorination of 6,7-dihydroxyquinoline, followed by cyclization with formaldehyde to form the dioxolo ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The compound’s ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising lead compound for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the fine-tuning of these properties through chemical modifications .
Mechanism of Action
The mechanism of action of 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . These interactions lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Chloroxine: Another quinoline derivative used as an antimicrobial agent.
Quinoline N-oxides: Compounds with similar structures but different functional groups.
Uniqueness
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both chlorine atoms and the dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
InChI Key |
ZYZAQPHAEMRVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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